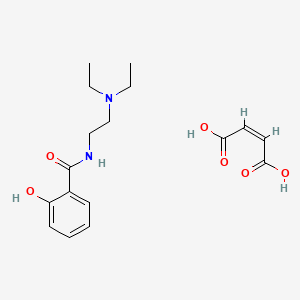
Salethamide maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salethamide maleate is a compound developed as an anti-inflammatory agent and analgesic . It is a salt form of salethamide, which enhances its stability and solubility. Despite its potential, detailed studies and applications of this compound are limited.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of salethamide maleate typically involves the reaction of salethamide with maleic acid. The reaction conditions include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Common solvents include water or ethanol.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to mix salethamide and maleic acid.
Purification: The product is purified through crystallization or filtration.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
Salethamide maleate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its use in pain relief and inflammation reduction.
Mecanismo De Acción
The mechanism of action of salethamide maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets inflammatory pathways and pain receptors.
Pathways Involved: The compound inhibits the production of inflammatory mediators and modulates pain signaling pathways, leading to its analgesic and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpheniramine Maleate: An antihistamine used to treat allergy symptoms.
Dexchlorpheniramine Maleate: A more potent isomer of chlorpheniramine with similar uses.
Uniqueness
Salethamide maleate is unique due to its specific anti-inflammatory and analgesic properties, which differentiate it from other similar compounds primarily used for allergy relief.
Propiedades
Número CAS |
24381-55-3 |
|---|---|
Fórmula molecular |
C17H24N2O6 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N-[2-(diethylamino)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C13H20N2O2.C4H4O4/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16;5-3(6)1-2-4(7)8/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
WIUYTBGLPMBEKI-BTJKTKAUSA-N |
SMILES isomérico |
CCN(CC)CCNC(=O)C1=CC=CC=C1O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC=CC=C1O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


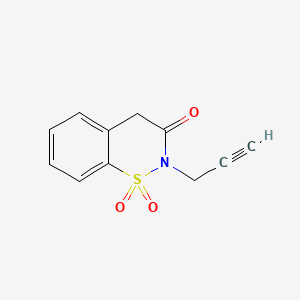
![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
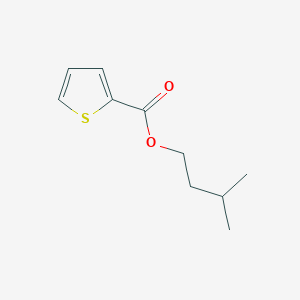
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
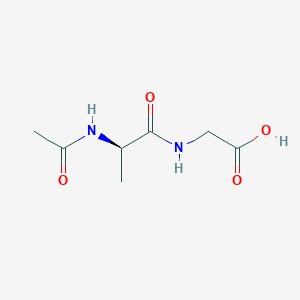
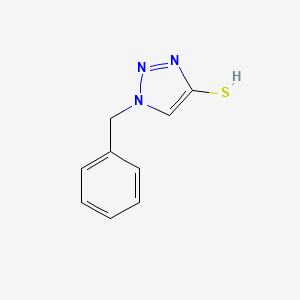
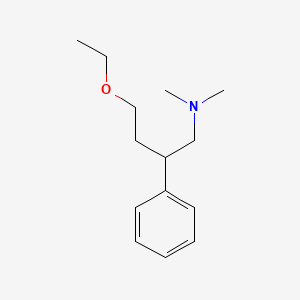
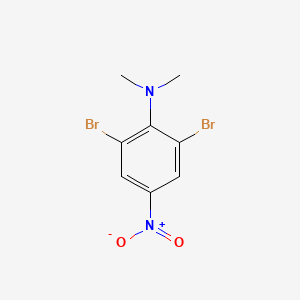
![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
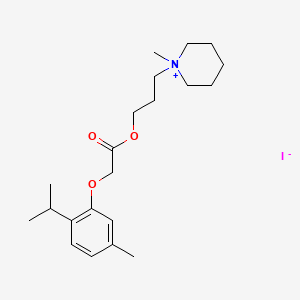
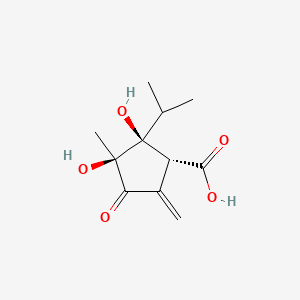
![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)
![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)

